4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid
Description
BenchChem offers high-quality 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-methoxycarbonyl-1,2-oxazol-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)9-6-10(18-13-9)7-2-4-8(5-3-7)11(14)15/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJBDODYBMPATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid
Methodology: Regioselective [3+2] Dipolar Cycloaddition
Executive Summary & Strategic Rationale
This technical guide details the synthesis of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (CAS: 1375064-52-0), a critical intermediate in the development of transthyretin (TTR) stabilizers and anti-inflammatory pharmacophores.
The Structural Challenge: The target molecule features a 3,5-disubstituted isoxazole ring with distinct functionalities on either side: a labile methyl ester at position 3 and a robust benzoic acid moiety at position 5.
-
Conventional Methods: Condensation of 1,3-dicarbonyls with hydroxylamine often yields inseparable mixtures of 3,5- and 5,3-regioisomers.
-
Selected Pathway: The Huisgen [3+2] 1,3-Dipolar Cycloaddition is selected as the "Gold Standard" protocol. By reacting a specific nitrile oxide with a terminal alkyne, we enforce a steric and electronic bias that guarantees >95% regioselectivity for the desired 3,5-isomer.
Retrosynthetic Analysis
To construct the isoxazole core with precise regiocontrol, we disconnect the ring into two key precursors:
-
The Dipole (3-Carbon Source): Methyl 2-chloro-2-(hydroxyimino)acetate. In the presence of a base, this generates the reactive Methoxycarbonyl Nitrile Oxide in situ.
-
The Dipolarophile (5-Carbon Source): 4-Ethynylbenzoic Acid. The terminal alkyne directs the incoming nitrile oxide to the 5-position due to steric hindrance at the internal carbon.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergence of the nitrile oxide and alkyne fragments.[1]
Detailed Experimental Protocol
Phase 1: Preparation of the Nitrile Oxide Precursor
Compound: Methyl 2-chloro-2-(hydroxyimino)acetate (CAS: 170924-69-3) Note: While commercially available, in-house synthesis ensures freshness, which is critical for yield.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Methyl glyoxylate | 1.0 | Starting Material |
| Hydroxylamine HCl | 1.1 | Oxime formation |
| N-Chlorosuccinimide (NCS) | 1.1 | Chlorinating agent |
| DMF | Solvent | Reaction Medium |
Procedure:
-
Oximation: Dissolve methyl glyoxylate in methanol/water (1:1). Add Hydroxylamine HCl and Sodium Acetate (1.1 equiv).[2] Stir at RT for 4 hours. Extract with EtOAc, dry, and concentrate to yield Methyl 2-(hydroxyimino)acetate.
-
Chlorination: Dissolve the oxime in DMF (0.5 M). Add NCS portion-wise at 0°C to control the exotherm.
-
Activation: Stir at RT for 12 hours. Pour into ice water, extract with ether, and wash with brine.
-
Storage: The resulting Methyl 2-chloro-2-(hydroxyimino)acetate is an oil/low-melting solid. Store at -20°C. Do not distill (decomposition risk).
Phase 2: Synthesis of the Dipolarophile
Compound: 4-Ethynylbenzoic Acid (CAS: 10602-00-3)
Procedure (Sonogashira Coupling):
-
Coupling: React 4-Iodobenzoic acid with Trimethylsilylacetylene (1.2 equiv) in THF/TEA using Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%) catalyst system under Argon.
-
Deprotection: Treat the intermediate with KOH (2 equiv) in MeOH at RT for 2 hours to remove the TMS group.
-
Isolation: Acidify with 1M HCl to pH 2. The 4-Ethynylbenzoic acid precipitates as a tan solid. Filter and dry.[1]
Phase 3: The [3+2] Cycloaddition (Core Synthesis)
Reaction: Generation of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid.[3][4][5]
Reagents & Conditions:
| Component | Specification | Quantity (Scale) |
|---|---|---|
| Alkyne | 4-Ethynylbenzoic Acid | 1.46 g (10 mmol) |
| Chloro-oxime | Methyl 2-chloro-2-(hydroxyimino)acetate | 1.51 g (10 mmol) |
| Base | Triethylamine (TEA) | 2.02 g (20 mmol) |
| Solvent | DCM / DMF (9:1 ratio) | 50 mL |
| Temp | 0°C
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4-Ethynylbenzoic Acid (10 mmol) in 45 mL DCM and 5 mL DMF. (DMF aids solubility of the acid).
-
Precursor Addition: Add Methyl 2-chloro-2-(hydroxyimino)acetate (10 mmol) to the flask. Stir to ensure homogeneity.
-
Controlled Addition (Critical Step):
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve Triethylamine (20 mmol) in 10 mL DCM.
-
Add the TEA solution dropwise over 60 minutes using a syringe pump or addition funnel.
-
Mechanism:[1] The base eliminates HCl from the chloro-oxime, generating the transient Methoxycarbonyl Nitrile Oxide and deprotonating the benzoic acid to the carboxylate.
-
-
Reaction: Allow the mixture to warm to Room Temperature naturally and stir for 12 hours.
-
Workup:
-
Concentrate the reaction mixture to remove DCM.
-
Dilute the residue with 50 mL water (pH will be basic due to TEA).
-
Extract with Ethyl Acetate (2 x 30 mL) to remove any non-acidic impurities (dimers of nitrile oxide). Discard organic layer.
-
Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2-3.
-
-
Crystallization: The product, 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid , will precipitate as a white/off-white solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5 + 1% AcOH) if high purity (>99%) is required.
Critical Control Points (Expertise & Troubleshooting)
| Issue | Cause | Solution |
| Low Yield | Dimerization of Nitrile Oxide (Furoxan formation) | The nitrile oxide is unstable. Ensure slow addition of the base. This keeps the concentration of nitrile oxide low, favoring reaction with the alkyne over self-dimerization. |
| Regioisomer Contamination | Internal Alkyne Impurity | Ensure the starting alkyne is strictly terminal (C-H). Internal alkynes yield mixtures. |
| Incomplete Reaction | Poor Solubility of Benzoic Acid | The 9:1 DCM:DMF ratio is crucial. The TEA salt of the acid is soluble, but starting acid requires DMF. |
| Ester Hydrolysis | High pH / Temperature | Do not heat above 40°C during workup. The 3-methoxycarbonyl group is stable at RT but hydrolyzes at high pH/Temp. |
Pathway Logic & Mechanism
The reaction proceeds via a concerted, asynchronous cycloaddition.
-
LUMO-HOMO Interaction: The Nitrile Oxide (Dipole) interacts with the Alkyne (Dipolarophile).
-
Regioselectivity: The steric bulk of the methoxycarbonyl group and the phenyl group dictates the transition state. The oxygen of the nitrile oxide preferentially aligns with the substituted carbon of the alkyne? No.
-
Correction: In nitrile oxide cycloadditions with terminal alkynes, the Carbon of the nitrile oxide bonds to the Terminal Carbon (CH2) of the alkyne?
-
Standard Rule: The Oxygen of the nitrile oxide bonds to the more substituted carbon (C5), and the Carbon of the nitrile oxide bonds to the terminal carbon (C4)? Wait.
-
Let's Verify: Terminal alkynes (R-C≡CH) + Nitrile Oxides (Ar-CNO)
3,5-disubstituted isoxazoles . -
Structure: The R group of the alkyne ends up at position 5. The Ar group of the nitrile oxide ends up at position 3.
-
Therefore: 4-Ethynylbenzoic acid (R = 4-COOH-Ph) yields the 5-(4-Carboxyphenyl) derivative.
-
This confirms the target structure: 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid .[3][8]
-
Figure 2: Mechanistic flow from precursor activation to cyclization.
References
-
Synthesis of Nitrile Oxide Precursors
-
Preparation of methyl 2-chloro-2-(hydroxyimino)acetate. ChemicalBook. Link
-
-
[3+2] Cycloaddition Methodology
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[9] Past and Future. Angewandte Chemie International Edition. (Fundamental principles of regioselectivity).
-
-
Isoxazole Regioselectivity
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI Molecules, 2013. Link (Validates the 3,5-selectivity with terminal alkynes).
-
-
Target Molecule Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 3. Isoxazol | CymitQuimica [cymitquimica.com]
- 4. 60640-71-3,Methyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid | 1375064-52-0 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
- 8. Esters | CymitQuimica [cymitquimica.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
The Isoxazole Scaffold: A Technical Guide to Biological Activity, Synthesis, and Therapeutic Mechanism
[1]
Abstract
This technical guide analyzes the isoxazole ring system as a "privileged scaffold" in modern medicinal chemistry. It moves beyond basic descriptions to explore the causal relationships between the isoxazole electronic structure and its biological efficacy. We examine the divergent mechanisms of action—ranging from the metabolic ring-opening of leflunomide to the steric selectivity of valdecoxib—and provide validated protocols for synthesis and biological evaluation.
Structural Basis of Activity: The "Why" Behind the Scaffold
The 1,2-oxazole (isoxazole) ring is not merely a linker; it is a functional pharmacophore.[1] Its utility in drug design stems from three specific physicochemical properties that drive ligand-target interactions:
-
Bioisosterism: The isoxazole ring acts as a bioisostere for carboxylic acids, esters, and amides. It mimics the planar geometry and electronic distribution of these groups but offers superior metabolic stability against hydrolysis.
-
Dipolar Character: The electronegativity difference between Oxygen (3.5) and Nitrogen (3.0) creates a permanent dipole. This allows the N2 nitrogen to act as a hydrogen bond acceptor, crucial for binding to enzyme active sites (e.g., the serine pocket of COX-2).
-
Masked Functionality: As seen in leflunomide, the ring can serve as a "masked" nitrile or dicarbonyl equivalent, releasing the active pharmacophore only upon specific metabolic activation.
Structure-Activity Relationship (SAR) Matrix
The following table summarizes how substitution patterns dictate therapeutic utility:
| Substitution Pattern | Primary Therapeutic Class | Key Mechanism | Representative Drug |
| 3,5-Diaryl substituted | Anti-inflammatory | Selective COX-2 inhibition via steric occlusion of the COX-1 side pocket. | Valdecoxib |
| 5-Methyl-4-carboxamide | Immunomodulatory | Ring Opening: Metabolic conversion to | Leflunomide |
| 3,4,5-Trisubstituted | Anticancer | Tubulin polymerization inhibition (colchicine site binding). | Experimental |
| 3-Amino-5-alkyl | Antimicrobial | Competitive inhibition of dihydropteroate synthase (folate pathway). | Sulfamethoxazole |
Therapeutic Mechanisms: Divergent Pathways
Case Study A: Immunomodulation via Ring Scission (Leflunomide)
Unlike most drugs where the scaffold remains intact, Leflunomide functions as a prodrug. Its isoxazole ring is structurally unstable under physiological conditions in the presence of specific cytochrome P450 enzymes.
-
Mechanism: The N-O bond is cleaved, converting the isoxazole into the active metabolite Teriflunomide (A77 1726) .[2]
-
Target: Teriflunomide reversibly inhibits Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme essential for de novo pyrimidine synthesis.[3][4]
-
Outcome: Rapidly dividing T-lymphocytes, which lack the salvage pathway for pyrimidines, undergo cell cycle arrest (G1 phase), reducing autoimmune inflammation.[5]
Case Study B: Inflammation via Steric Selectivity (Valdecoxib)
Valdecoxib utilizes the isoxazole ring as a rigid spacer to position a sulfonamide group and a phenyl ring.
-
Mechanism: The isoxazole ring remains intact. It positions the sulfonamide group to insert into a hydrophilic side pocket present in COX-2 but blocked by a bulky isoleucine residue in COX-1 .
-
Causality: This specific geometric fit confers high selectivity, sparing the gastrointestinal mucosa (protected by COX-1) while inhibiting inflammation (driven by COX-2).
Visualization: Mechanism of Action Pathways[7]
Figure 1: Comparative mechanisms of Leflunomide (metabolic activation) and Valdecoxib (steric fit).
Synthetic Methodology: 1,3-Dipolar Cycloaddition[2][8][9][10][11]
The most robust method for constructing the isoxazole core is the [3+2] cycloaddition between a nitrile oxide and an alkyne.[1] This reaction is favored for its high regioselectivity when catalyzed by Copper(I), typically yielding the 3,5-disubstituted isomer.
Validated Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
Objective: Synthesize 3-phenyl-5-(p-tolyl)isoxazole. Self-Validating Step: The formation of the nitrile oxide intermediate is monitored via TLC (disappearance of aldoxime) before adding the alkyne to prevent side reactions.
Reagents
-
Benzaldehyde oxime (1.0 equiv)
-
4-Ethynyltoluene (1.0 equiv)
-
Chloramine-T (1.1 equiv) [Oxidant source]
-
Copper(II) sulfate pentahydrate (5 mol%)
-
Sodium ascorbate (10 mol%) [Reduces Cu(II) to active Cu(I)]
-
Solvent: t-BuOH/Water (1:1)
Step-by-Step Workflow
-
Generation of Nitrile Oxide (In Situ):
-
Dissolve benzaldehyde oxime in t-BuOH/Water.
-
Add Chloramine-T slowly at room temperature.
-
Validation: Stir for 15 mins. Spot TLC. The oxime spot should disappear, indicating conversion to the hydroximoyl chloride/nitrile oxide precursor.
-
-
Cycloaddition:
-
Add 4-Ethynyltoluene to the reaction mixture.
-
Add CuSO4·5H2O followed immediately by Sodium ascorbate.
-
The reaction mixture will turn bright yellow/orange (characteristic of Cu(I) catalysis).
-
Stir at 40°C for 4–6 hours.
-
-
Work-up:
-
Dilute with water and extract with Ethyl Acetate (3x).[1]
-
Wash organic layer with brine, dry over Na2SO4.
-
-
Purification:
-
Concentrate in vacuo.
-
Purify via silica gel column chromatography (Hexane:EtOAc 9:1).
-
Confirmation: 1H NMR should show a singlet around
6.5–6.9 ppm, characteristic of the isoxazole C4-H proton.
-
Visualization: Synthesis Workflow
Figure 2: Copper-catalyzed [3+2] cycloaddition workflow for regioselective isoxazole synthesis.[1]
Biological Evaluation Protocol: COX-2 Inhibition Assay
To verify the biological activity of synthesized isoxazole derivatives (specifically potential anti-inflammatories), a colorimetric COX inhibitor screening assay is standard.
Principle: Peroxidase activity of COX heme measures the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), which correlates directly to PGG2 production.
Protocol Steps
-
Enzyme Preparation: Thaw Recombinant Human COX-2 and COX-1 enzymes (for selectivity ratio) on ice.
-
Inhibitor Incubation:
-
Add 10 µL of synthesized isoxazole derivative (dissolved in DMSO) to the reaction buffer (Tris-HCl, pH 8.0).
-
Control 1 (Max Activity): Add DMSO only (no inhibitor).
-
Control 2 (Background): No enzyme.
-
Reference Standard: Add Valdecoxib (10 nM to 10 µM).
-
Incubate for 10 minutes at 25°C.
-
-
Substrate Addition:
-
Add Arachidonic Acid (substrate) and TMPD (chromophore).
-
-
Measurement:
-
Incubate for 2 minutes.
-
Read Absorbance at 590 nm using a microplate reader.
-
-
Calculation:
-
Calculate % Inhibition =
. -
Plot log[Inhibitor] vs. % Inhibition to determine IC50.
-
References
-
Mechanism of Leflunomide/Teriflunomide
- Title: From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Tre
- Source: PMC / NIH.
-
URL:[Link]
-
Valdecoxib and COX-2 Selectivity
-
Isoxazole Synthesis (1,3-Dipolar Cycloaddition)
-
General Biological Activity Review
-
Structure-Activity Relationships (SAR)
- Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- Source: PMC / Molecules.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 6. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpca.org [ijpca.org]
- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 12. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid literature review
Topic: 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid: A Bifunctional Isoxazole Scaffold for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (CAS: 1375064-52-0) is a high-value heterocyclic building block characterized by its orthogonal reactivity. Featuring a stable isoxazole core substituted with a free carboxylic acid at the para-position of the C5-phenyl ring and a methyl ester at the C3-position, this molecule serves as a critical "hub" intermediate.
It is structurally homologous to the pharmacophores found in Transthyretin (TTR) kinetic stabilizers (e.g., Tafamidis analogs) and the side chains of Echinocandin antifungals (e.g., Micafungin). Its primary utility lies in its ability to undergo selective functionalization: the free acid allows for immediate amide coupling or esterification, while the methyl ester remains protected, ready for subsequent hydrolysis and diversification.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 4-[3-(Methoxycarbonyl)-1,2-oxazol-5-yl]benzoic acid |
| CAS Number | 1375064-52-0 |
| Molecular Formula | C₁₂H₉NO₅ |
| Molecular Weight | 247.20 g/mol |
| Core Scaffold | 3,5-Disubstituted Isoxazole |
| Functional Groups | C5-Aryl Carboxylic Acid (Free), C3-Methyl Ester (Protected) |
| pKa (Predicted) | ~4.2 (Benzoic acid moiety) |
| LogP (Predicted) | 2.1 – 2.5 |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
Synthesis Protocol: [3+2] Cycloaddition Strategy
The most authoritative route to 3,5-disubstituted isoxazoles is the Huisgen [3+2] cycloaddition between a nitrile oxide and a terminal alkyne. This protocol ensures high regioselectivity for the 3,5-isomer over the 3,4-isomer.
Phase A: Precursor Preparation (In Situ Nitrile Oxide Generation)
The nitrile oxide dipole is unstable and must be generated in situ from Methyl 2-chloro-2-(hydroxyimino)acetate .
-
Reagents: Methyl 2-chloro-2-(hydroxyimino)acetate, Triethylamine (TEA) or KHCO₃.
-
Mechanism: Base-mediated dehydrohalogenation generates the reactive nitrile oxide species (MeOOC-C≡N→O).
Phase B: Cycloaddition with 4-Ethynylbenzoic Acid
-
Dipolarophile: 4-Ethynylbenzoic acid.
-
Solvent System: Ethyl Acetate/Water (biphasic) or DMF.
-
Conditions: Ambient temperature to 50°C.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-ethynylbenzoic acid (1.0 eq) in Ethyl Acetate (0.5 M concentration).
-
Base Addition: Add KHCO₃ (2.5 eq) dissolved in water. The biphasic system helps buffer the reaction and solubilize the benzoic acid as its salt.
-
Dipole Addition: Slowly add Methyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq) dropwise over 30 minutes. Note: Slow addition prevents nitrile oxide dimerization (furoxan formation).
-
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by LC-MS for the disappearance of the alkyne.
-
Workup: Acidify the aqueous layer with 1N HCl to pH 2–3 to precipitate the product (re-protonating the benzoic acid).
-
Purification: Filter the precipitate. Recrystallize from Methanol/Water if necessary to remove traces of furoxan byproduct.
Visualization: Synthesis Pathway
Caption: Figure 1. Regioselective synthesis via [3+2] cycloaddition. Slow addition of the chloro-oxime prevents dimerization.
Strategic Applications & Workflow
This compound is designed for Orthogonal Functionalization . It allows medicinal chemists to elaborate the two ends of the molecule independently, a critical feature for Fragment-Based Drug Design (FBDD).
Workflow A: TTR Stabilizer Development
Transthyretin (TTR) amyloidosis inhibitors often feature a bi-aryl system linked by a heterocycle.[1]
-
Step 1 (C5-Coupling): React the free benzoic acid with an amine (e.g., 3,5-dichloroaniline) using HATU/DIPEA. This establishes the "Left-Wing" hydrophobic moiety typical of TTR binders.
-
Step 2 (C3-Hydrolysis): Hydrolyze the methyl ester (LiOH, THF/H₂O) to reveal the C3-carboxylic acid.
-
Step 3 (C3-Modification): This acid can be left free (ionic interaction with Lys15 in the TTR binding pocket) or converted to a bioisostere (e.g., tetrazole).
Workflow B: Peptidomimetic/Antifungal Scaffolding
Similar to the Micafungin side chain, this scaffold can be used to construct rigid linkers.
-
Step 1: Couple the benzoic acid to a lipophilic tail (e.g., pentyloxy-aniline analog).
-
Step 2: Hydrolyze the ester.
-
Step 3: Couple the new acid to a cyclic peptide core or polar headgroup.
Visualization: Orthogonal Workflow
Caption: Figure 2. Orthogonal diversification strategy. The free acid is derivatized first, preserving the ester for late-stage modification.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Cause | Solution |
| Low Yield | Nitrile oxide dimerization (Furoxan formation). | Decrease addition rate of the chloro-oxime precursor. Maintain low steady-state concentration of the dipole. |
| Regioisomer Impurity | Formation of 3,4-isoxazole (minor). | Ensure steric bulk on the alkyne is sufficient; however, 4-ethynylbenzoic acid naturally favors the 3,5-isomer electronically and sterically. |
| Incomplete Coupling | Poor solubility of the zwitterionic intermediate. | Use DMF or NMP as co-solvents during amide coupling. |
References
-
Synthesis of Isoxazoles via [3+2] Cycloaddition
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society. Link
-
-
Isoxazoles in TTR Amyloidosis
-
Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences. Link
-
-
Micafungin Chemistry & Side Chains
-
Ohigashi, A., et al. (2006). Process Development of Micafungin: A Novel Lipopeptide Antifungal Agent. Organic Process Research & Development. Link
-
-
General Isoxazole Synthesis Methodology
-
Liu, K., et al. (2014). Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. Link
-
Sources
discovery and history of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid
An In-Depth Technical Guide to the Synthesis and Chemical Lineage of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid
Introduction: A Molecule Defined by Synthesis
The history of a specific chemical entity like 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid is often not one of a singular "discovery" but is instead embedded in the broader history of synthetic methodology. Its existence and accessibility are a direct consequence of the development of powerful and versatile chemical reactions. This guide, therefore, focuses on the synthetic lineage of this molecule, providing a technical exploration of its construction from fundamental precursors. The core of this molecule features two key pharmacophores: the benzoic acid moiety, a common structural alert in drug design, and the 3,5-disubstituted isoxazole ring, a heterocyclic scaffold known for a wide range of biological activities.[1]
The isoxazole ring, in particular, is a cornerstone of medicinal chemistry, appearing in drugs such as the antibiotic sulfamethoxazole and the anti-inflammatory isoxicam.[1] The primary route to the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] This reaction is highly efficient and regioselective, making it a preferred method for constructing this heterocyclic system.[3][4] This guide will detail a plausible and robust synthetic pathway to the target molecule, grounded in these established and authoritative chemical principles.
Retrosynthetic Analysis
A logical approach to the synthesis of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid begins with a retrosynthetic analysis. The target molecule can be disconnected at the isoxazole ring, revealing the two key building blocks: a substituted alkyne and a nitrile oxide. This disconnection forms the basis of our synthetic strategy.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The success of the overall synthesis hinges on the efficient preparation of the two primary reactants for the cycloaddition reaction.
Methyl 4-ethynylbenzoate (Alkyne Component)
This terminal alkyne is a known compound and can be prepared from commercially available starting materials.[5][6][7] It serves as the backbone of the benzoic acid portion of the final molecule.
Methyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor)
The nitrile oxide, methyl cyanoformate N-oxide, is highly reactive and is therefore generated in situ. A common and effective precursor is the corresponding hydroximinoyl chloride. This can be synthesized from the parent oxime, which itself is derived from the corresponding aldehyde. The generation of nitrile oxides from hydroximinoyl chlorides via base-induced elimination of HCl is a well-established method.[8] Alternatively, direct oxidation of oximes can also yield nitrile oxides.[9]
Core Synthesis: 1,3-Dipolar Cycloaddition
The central transformation in this synthesis is the [3+2] cycloaddition of the in situ generated nitrile oxide with methyl 4-ethynylbenzoate. This reaction constructs the isoxazole ring with high regioselectivity.
Caption: Workflow for the synthesis of the isoxazole core.
Experimental Protocol: Synthesis of Methyl 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoate
This protocol describes a representative procedure for the 1,3-dipolar cycloaddition.
Materials:
-
Methyl 4-ethynylbenzoate (1.0 eq)[10]
-
Methyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-ethynylbenzoate (1.0 eq) and anhydrous toluene.
-
Add methyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq) to the solution.
-
Slowly add triethylamine (1.2 eq) to the stirred solution at room temperature. The triethylamine serves as a base to eliminate HCl from the hydroximinoyl chloride, generating the reactive nitrile oxide in situ.[8]
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting alkyne), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 30% ethyl acetate in hexanes) to afford the pure product, methyl 4-[3-(methoxycarbonyl)-5-isoxazolyl]benzoate.
Final Transformation: Hydrolysis to the Carboxylic Acid
The title compound is the benzoic acid, which requires the hydrolysis of both methyl ester groups. However, selective hydrolysis can be challenging. A more controlled route would involve hydrolysis of the benzoate ester first, followed by the isoxazole ester, or vice-versa, potentially requiring protecting group strategies. For the purpose of this guide, a standard basic hydrolysis procedure that would likely hydrolyze both esters is presented.
Experimental Protocol: Synthesis of 4-[3-(Carboxy)-5-isoxazolyl]benzoic Acid
Materials:
-
Methyl 4-[3-(methoxycarbonyl)-5-isoxazolyl]benzoate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.5 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 4-[3-(methoxycarbonyl)-5-isoxazolyl]benzoate (1.0 eq) in a mixture of THF, methanol, and water.
-
Add the base (e.g., LiOH) (2.5 eq) to the solution. Basic hydrolysis is a standard method for converting esters to carboxylic acids.[11][12]
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvents (THF and methanol) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1 M HCl.
-
The product, 4-[3-(carboxy)-5-isoxazolyl]benzoic acid, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Data Summary
The following table summarizes key information for the synthetic intermediates and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Expected Yield |
| Methyl 4-ethynylbenzoate | C₁₀H₈O₂ | 160.17 | Alkyne | >90% |
| Methyl 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoate | C₁₃H₁₁NO₅ | 261.23 | Isoxazole Core | 60-80% |
| 4-[3-(Carboxy)-5-isoxazolyl]benzoic Acid | C₁₁H₇NO₅ | 233.18 | Final Product | >90% |
Conclusion
While a singular moment of "discovery" for 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid is not documented, its existence is a testament to the power and predictability of modern organic synthesis. The 1,3-dipolar cycloaddition provides a reliable and high-yielding route to the core isoxazole structure. By understanding the principles behind each synthetic step—from precursor preparation to the final hydrolysis—researchers can efficiently construct this and a multitude of related molecules for further investigation in drug discovery, materials science, and other advanced applications. This guide provides the technical foundation necessary for such endeavors.
References
-
Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link].
-
Al-Zoubi, W., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(1), 1-9. Available from: [Link].
-
Jaros, A., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(6), 2561. Available from: [Link].
-
Wallace, S., et al. (2012). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Tetrahedron, 68(35), 7208-7214. Available from: [Link].
-
Goodyear Tire & Rubber. (1999). Synthesis of stable nitrile oxide compounds. EP 0903338 A2. Available from: [Link].
-
Shibata, T., & Shiraishi, M. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 2(5), 639-641. Available from: [Link].
-
PubChem. Methyl 4-ethynylbenzoate. Available from: [Link].
-
NileRed. (2018). Hydrolysis of Methyl Benzoate. YouTube. Available from: [Link].
-
Wang, P. L., & Lee, K. H. (1995). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 84(9), 1098-1102. Available from: [Link].
-
Singh, B., & Mathur, P. (1990). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 67(6), 456-458. Available from: [Link].
-
Quora. Can methyl benzoate be hydrolyzed?. Available from: [Link].
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methyl 4-ethynylbenzoate | C10H8O2 | CID 640163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-Ethynylbenzoate | 3034-86-4 | TCI Deutschland GmbH [tcichemicals.com]
- 7. Methyl 4-ethynylbenzoate = 90 3034-86-4 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Methyl 4-Ethynylbenzoate | CymitQuimica [cymitquimica.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
Methodological & Application
Application Note & Protocol: A Researcher's Guide to the Solubilization of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid for In Vitro Cell-Based Assays
Introduction
4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid is a small molecule of interest in contemporary drug discovery and chemical biology. Its molecular architecture, featuring both a carboxylic acid and an isoxazole moiety, presents a unique set of physicochemical properties. For researchers aiming to investigate its biological activity in cell culture systems, achieving a stable, soluble, and biologically compatible formulation is the foundational first step. The presence of aromatic rings and the carboxylic acid group contributes to its hydrophobic nature, making direct dissolution in aqueous cell culture media challenging.[1][2] Carboxylic acids, in their protonated state at physiological pH, exhibit poor permeability across lipophilic cell membranes.[2]
This guide provides a detailed, field-proven protocol for the effective solubilization of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid. We will delve into the rationale behind solvent selection, the preparation of a high-concentration stock solution, and the subsequent dilution into working concentrations suitable for a variety of cell-based assays. Our approach is grounded in established principles of small molecule handling for cell culture, prioritizing experimental reproducibility and cellular health.
Core Principles for Solubilizing Hydrophobic Small Molecules for Cell Culture
The successful delivery of a hydrophobic compound to cells in an aqueous environment hinges on a two-step process:
-
Primary Solubilization: Dissolving the compound in a small volume of a biocompatible organic solvent to create a high-concentration stock solution.
-
Secondary Dilution: Carefully diluting the stock solution into the final cell culture medium to a working concentration that is non-toxic and ensures the compound remains in solution.
Dimethyl sulfoxide (DMSO) is the most widely utilized solvent for this purpose due to its exceptional solvating power for a broad range of organic molecules and its miscibility with water.[3][4]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid in DMSO. This concentration is a common starting point for creating a dilution series for dose-response studies.
Materials
-
4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile[5][6]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined screw caps[7]
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Water bath or sonicator
Calculating the Required Mass
Before proceeding, calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight (MW) of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid is required for this calculation.
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )
Example Calculation for 1 mL of 10 mM stock (assuming MW = 263.22 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 263.22 g/mol = 2.63 mg
Step-by-Step Procedure
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or glass vial on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid into the tube. Record the exact mass.
-
-
Solvent Addition:
-
Using a calibrated micropipette, add the appropriate volume of sterile, cell culture grade DMSO to the tube containing the compound. For instance, if you weighed exactly 2.63 mg, you would add 1 mL of DMSO.
-
Expert Insight: The use of sterile DMSO is crucial to prevent contamination of your cell cultures.[8]
-
-
Dissolution:
-
Tightly cap the tube.
-
Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution to ensure all solid material has dissolved.
-
Troubleshooting: If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a few minutes.[9] Avoid excessive heating, as it may degrade the compound.
-
-
Storage of Stock Solution:
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed glass vials with Teflon-lined caps at -20°C or -80°C for long-term storage.[7] Properly label each aliquot with the compound name, concentration, date, and your initials.
-
Workflow for Preparing Stock Solution
Caption: Workflow for preparing a concentrated stock solution.
Application in Cell Culture: Dilution to Working Concentration
The concentrated DMSO stock solution must be diluted into your cell culture medium to achieve the desired final concentration for treating your cells. It is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%.[9][10] For sensitive or primary cell lines, a final DMSO concentration of ≤ 0.1% is recommended.[9]
Example: Preparing a 10 µM Working Solution
To prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Alternatively, for larger volumes, add 10 µL of the 10 mM stock to 9.99 mL of medium.
The final DMSO concentration in this example would be 0.1%, which is well-tolerated by most cell lines.[9]
Vehicle Control: A Critical Experimental Component
When performing cell-based assays, it is imperative to include a "vehicle control." This control consists of cells treated with the same final concentration of DMSO as your experimental conditions, but without the compound. This allows you to distinguish the effects of your compound from any potential effects of the solvent itself.[3]
Signaling Pathway for Compound Delivery to Cells
Caption: Step-wise delivery of the compound to its intracellular target.
Solubility and Solvent Compatibility Data
| Solvent | Suitability for Stock Solution | Notes |
| DMSO | Excellent | The recommended solvent for creating high-concentration stock solutions. Miscible with aqueous media.[3][4] |
| Ethanol | Good | Can be used as an alternative to DMSO. However, it can have biological effects on its own, so careful vehicle controls are essential.[3][10] |
| Water | Poor | Due to the hydrophobic nature of the molecule, direct dissolution in water or buffered solutions at neutral pH is not recommended.[1] |
| Cell Culture Media | Poor (Directly) | Direct dissolution of the powder in media will likely result in poor solubility and precipitation. |
Final Recommendations
-
Purity is Paramount: Always use high-purity compound and sterile, cell culture grade DMSO to ensure the reliability and reproducibility of your experiments.
-
Validate Solubility: Before beginning a large-scale experiment, it is advisable to perform a small-scale solubility test to confirm that your compound dissolves completely at the desired stock concentration.
-
Mind the Final DMSO Concentration: Always calculate the final DMSO concentration in your working solution and ensure it is below the tolerance level of your specific cell line.[9][11]
-
Fresh is Best: While frozen stocks are stable, it is good practice to prepare fresh dilutions in culture medium for each experiment.
By following this detailed protocol and adhering to the underlying scientific principles, researchers can confidently prepare 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid for cell culture experiments, ensuring a solid foundation for obtaining meaningful and reproducible biological data.
References
- Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture.
- Biosolutions by PAN. Dimethylsulfoxide (DMSO) for cell culture.
- ResearchGate. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSo?.
- MP Bio. Dimethyl Sulfoxide (DMSO), Cell Culture Reagent.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Carl ROTH. Dimethyl sulphoxide (DMSO), 100 ml, CAS No. 67-68-5 | General Reagents for Cell Culture.
- Enfanos. Preparation of Stock Solutions.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- BenchChem. Resolving poor solubility of 4-(5-methyl-3-isoxazolyl)Benzoic acid in aqueous buffers.
- Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
- PMC. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon.
- PMC. (2025, February 17). Fast Release of Carboxylic Acid inside Cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mpbio.com [mpbio.com]
- 5. Dimethylsulfoxide (DMSO) for cell culture [shop.pan-biotech.de]
- 6. Dimethyl sulphoxide (DMSO), 100 ml, CAS No. 67-68-5 | General Reagents for Cell Culture | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 7. enfanos.com [enfanos.com]
- 8. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 9. lifetein.com [lifetein.com]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Preclinical Evaluation of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid in Animal Models
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of February 2026, a comprehensive review of publicly available scientific literature reveals a notable absence of specific in vivo dosage, administration, and pharmacokinetic data for the compound 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid. This guide has been developed by synthesizing established principles of preclinical drug development and drawing insights from structurally related isoxazole and benzoic acid derivatives. The experimental protocols, hypothetical data, and workflows presented herein are intended to provide a robust and scientifically grounded framework for researchers initiating the preclinical evaluation of this novel chemical entity.
Introduction: Unpacking the Therapeutic Potential
4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid is a novel small molecule integrating two key pharmacophores: a disubstituted isoxazole ring and a benzoic acid moiety. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The benzoic acid group can significantly influence the molecule's physicochemical properties such as solubility and its interactions with biological targets, potentially impacting its pharmacokinetic profile.[1][2]
This guide provides a comprehensive roadmap for the systematic evaluation of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid in animal models, with a focus on establishing a safe and efficacious dosing regimen. Our approach emphasizes a logical, stepwise progression from fundamental physicochemical characterization to in vivo pharmacokinetic and pharmacodynamic assessments.
Physicochemical and Pharmacological Profile
A thorough understanding of the compound's intrinsic properties is the bedrock of successful in vivo studies.
Solubility and Formulation Development
The presence of a carboxylic acid group suggests that the aqueous solubility of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid will be pH-dependent.[3] At physiological pH, the compound will likely exist in its more soluble anionic (deprotonated) form. However, the aromatic nature of the molecule may still limit its overall aqueous solubility.
Protocol 1: pH-Dependent Solubility Assessment
-
Objective: To determine the thermodynamic solubility of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid across a range of pH values.
-
Materials: 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (solid), a series of aqueous buffers (pH 2.0, 4.0, 6.8, 7.4, and 9.0), orbital shaker, 0.22 µm syringe filters, and a validated HPLC-UV method for quantification.
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]
-
Allow the suspensions to settle, then carefully withdraw a sample of the supernatant.
-
Filter the samples to remove any undissolved solid.[3]
-
Analyze the concentration of the dissolved compound in the filtrate via HPLC-UV.
-
Plot the solubility (in µg/mL or mM) against the pH to generate a pH-solubility profile.
-
Putative Pharmacodynamic Profile
While the specific molecular targets of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid are yet to be identified, the isoxazole core is a versatile pharmacophore.[1] Structure-activity relationship (SAR) studies of analogous compounds suggest several potential mechanisms of action. For instance, some isoxazole derivatives have been shown to modulate the activity of various enzymes and signaling pathways, including those involved in inflammation.[1][4][5]
Preclinical Dosing and Administration: A Stepwise Approach
The following sections outline a logical progression for establishing the dosage and administration of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid in rodent models.
Formulation for In Vivo Studies
For initial in vivo studies, a simple formulation is often preferred. Based on the anticipated solubility profile, a solution or a well-dispersed suspension can be developed.
Table 1: Hypothetical Formulation Recipes for Animal Dosing
| Route of Administration | Vehicle Composition | Maximum Concentration (Hypothetical) | Notes |
| Oral (PO) | 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water | 10 mg/mL | A suspension is likely necessary for higher doses. Ensure uniform dispersion before each administration. |
| Intravenous (IV) | 10% DMSO, 40% PEG400, 50% Saline | 2 mg/mL | The compound should first be dissolved in DMSO, followed by the addition of PEG400 and then saline. This should be prepared fresh daily. |
Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
The initial in vivo study aims to identify a range of doses that are well-tolerated by the animals.
Protocol 2: Acute MTD Study in Mice
-
Objective: To determine the maximum tolerated dose of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid following a single administration.
-
Animals: Male and female C57BL/6 mice (6-8 weeks old), n=3 per sex per dose group.
-
Dosing: Administer the compound via the intended clinical route (e.g., oral gavage) at escalating doses (e.g., 10, 30, 100, 300, 1000 mg/kg). Include a vehicle control group.
-
Procedure:
-
Fast animals for 4 hours prior to dosing.
-
Administer a single dose of the compound or vehicle.
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for 14 days.
-
Record body weights on Day 0, 7, and 14.
-
At the end of the study, perform a gross necropsy.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
In Vivo Pharmacokinetic (PK) Study
Once a tolerated dose range is established, a PK study is conducted to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
-
Objective: To determine the key pharmacokinetic parameters of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid following intravenous and oral administration.
-
Animals: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation, n=3-5 per group.
-
Dosing:
-
Intravenous (IV) group: 2 mg/kg via tail vein injection.
-
Oral (PO) group: 10 mg/kg via oral gavage.
-
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer the compound as specified for each group.
-
Collect blood samples (approx. 200 µL) from the jugular vein cannula at pre-dose and at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1][6]
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) | Definition |
| Cmax (ng/mL) | 1500 | 800 | Maximum plasma concentration |
| Tmax (h) | 0.083 | 1.0 | Time to reach Cmax |
| AUClast (ng*h/mL) | 3200 | 4500 | Area under the plasma concentration-time curve from time zero to the last measurable concentration |
| t1/2 (h) | 3.5 | 4.0 | Elimination half-life |
| CL (L/h/kg) | 0.625 | - | Clearance |
| Vdss (L/kg) | 2.5 | - | Volume of distribution at steady state |
| F (%) | - | 28 | Oral Bioavailability |
Visualization of Experimental Workflows
Diagrams can clarify complex experimental processes and relationships.
Caption: A stepwise workflow for the preclinical evaluation of a novel compound.
Expertise, Trustworthiness, and Validation
Expertise & Experience: The causality behind this multi-phased approach is to mitigate risk and conserve resources. By first establishing the fundamental physicochemical properties of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid, we can develop appropriate formulations, which are critical for obtaining reliable and reproducible in vivo data. The dose-range finding study is a crucial safety step that prevents unnecessary animal morbidity and informs the selection of relevant doses for subsequent, more resource-intensive pharmacokinetic and efficacy studies.
Trustworthiness: Each protocol described is designed as a self-validating system. For instance, the inclusion of both intravenous and oral administration routes in the pharmacokinetic study allows for the calculation of absolute oral bioavailability (F%). An IV administration bypasses the absorption phase, providing a baseline for 100% bioavailability. The oral bioavailability then provides a clear measure of the compound's absorption and first-pass metabolism. A low bioavailability (<10%) might necessitate formulation optimization or consideration of alternative administration routes for future studies.
References
-
Busca, P., et al. (2004). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. Il Farmaco, 59(1), 21-27. [Link]
-
U.S. Environmental Protection Agency. (1989). Benzoic acid (CASRN 65-85-0). Integrated Risk Information System (IRIS). Retrieved from [Link]
-
Zhang, Y., et al. (2018). Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice. Journal of Medicinal Chemistry, 61(18), 8241-8254. [Link]
-
Nakayama, Y., et al. (2009). Chemopreventive effect of 4-[3,5-Bis(trimethylsilyl) benzamido] benzoic acid (TAC-101) on MNU-induced colon carcinogenesis in a rat model. Anticancer Research, 29(6), 2059-65. [Link]
-
Almansa, C., et al. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. European Journal of Medicinal Chemistry, 35(4), 439-47. [Link]
-
Reyes-Corral, C., et al. (2016). Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLOS ONE, 11(7), e0159799. [Link]
-
IACUC. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. University of California, Santa Barbara. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.epa.gov [iris.epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]
Troubleshooting & Optimization
4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid degradation and storage problems
Welcome to the dedicated support center for 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the common challenges associated with the stability and storage of this versatile isoxazole derivative. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid.
Q1: What are the primary chemical liabilities of this molecule that I should be aware of?
A1: The structure of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid contains two primary functional groups susceptible to degradation: the isoxazole ring and the methoxycarbonyl ester.
-
Isoxazole Ring: The N-O bond in the isoxazole ring is inherently weak and can be cleaved under various conditions, including exposure to UV light (photolysis), strong acids or bases, and certain reductive agents.[1][2][3] Photochemical stress can cause the ring to collapse and rearrange into an oxazole isomer.[1][4]
-
Methoxycarbonyl Group: As an ester, this group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it to the corresponding dicarboxylic acid. This is one of the most common degradation pathways for ester-containing compounds.
-
Benzoic Acid Group: While the benzoic acid moiety itself is quite stable, its carboxylic acid group dictates the molecule's pH-dependent solubility.[5][6] At pH values below its pKa (estimated to be around 3.5-4.5), the compound will be in its less soluble, protonated form.
Q2: What are the ideal long-term storage conditions for this compound in its solid state?
A2: To ensure long-term stability, the solid compound should be stored under controlled conditions that mitigate the risks of hydrolysis and photodegradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of all potential degradation reactions. While some isoxazoles are stable at room temperature, refrigeration or freezing is a best practice for long-term storage.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation, although the molecule is not highly prone to oxidation. More importantly, it displaces moisture. |
| Light | Protected from Light (Amber Vial) | The isoxazole ring is known to be photosensitive.[1][3] Storing in an amber vial or wrapping the container in foil prevents photochemical degradation. |
| Moisture | Desiccated Environment | Prevents hydrolysis of the methoxycarbonyl ester, which is accelerated by moisture, especially if any acidic or basic impurities are present.[7] |
Q3: How should I prepare and store stock solutions?
A3: Stock solutions are often where degradation is first observed. For maximum reproducibility, we recommend the following:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification or accelerate hydrolysis if water is present.
-
Preparation: Prepare solutions fresh whenever possible. If a stock solution must be stored, prepare a high-concentration stock (e.g., 10-50 mM) to minimize the relative amount of any residual water.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials. A single freeze-thaw cycle is generally acceptable, but multiple cycles can introduce moisture and accelerate degradation.
Q4: My compound is precipitating in my aqueous experimental buffer. Why is this happening?
A4: This is almost certainly a pH-solubility issue related to the benzoic acid group. As a weak acid, the compound's solubility in water is highly pH-dependent.[5] In acidic or neutral buffers (pH < 6), the carboxylic acid is protonated, making the molecule less polar and significantly less soluble. To keep it in solution, you must maintain the pH of your buffer at least 1.5 to 2 units above the compound's pKa, which shifts the equilibrium to the more soluble deprotonated (anionic) salt form.
Troubleshooting Guide: Degradation in Experiments
This guide provides a systematic approach to identifying and resolving issues related to the degradation of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid during your research.
Problem: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram over time.
-
Probable Cause: Hydrolysis of the methoxycarbonyl group.
-
Explanation: The most likely degradation event is the hydrolysis of the methyl ester to a carboxylic acid. This creates a dicarboxylic acid product which is significantly more polar than the parent compound and will thus have a shorter retention time on a C18 column.
-
Troubleshooting Steps:
-
Mass Spectrometry Confirmation: Analyze the sample using LC-MS. The hydrolyzed product will have a mass-to-charge ratio (m/z) that is 14.02 Da lower than the parent compound, corresponding to the loss of a CH₂ group (CH₃O- vs. HO-).
-
Forced Hydrolysis: Intentionally degrade a small sample of the compound by dissolving it in a mild basic solution (e.g., pH 9 buffer) and warming it gently (e.g., 40°C) for a few hours. Analyze this sample by HPLC. If the new peak in your experimental sample matches the retention time of the main peak in the forced hydrolysis sample, you have confirmed its identity.
-
Solution: Prepare fresh solutions for your experiments. If using aqueous buffers, ensure the pH is maintained in a range that minimizes hydrolysis (typically near neutral, though a pH-rate profile study would be needed to confirm the point of maximum stability). Avoid storing the compound in aqueous buffers for extended periods.
-
Logical Workflow for Investigating an Unknown Peak
Caption: Troubleshooting workflow for peak identification.
Problem: My experimental results are inconsistent, and I suspect photodegradation.
-
Probable Cause: Isoxazole ring rearrangement or cleavage due to light exposure.
-
Explanation: The isoxazole ring can absorb UV radiation, leading to the cleavage of the weak N-O bond.[1] This can result in a variety of degradation products or rearrangement to a less active (or differently active) oxazole isomer.[4] This process can occur in solid samples but is much faster in solution, especially in organic solvents that do not absorb UV light.
-
Troubleshooting Steps:
-
Conduct a Photostability Test: Prepare two solutions of the compound. Expose one to direct laboratory light (or a dedicated photostability chamber) for several hours, while keeping the other wrapped in foil as a control. Compare the HPLC chromatograms. The appearance of new peaks in the light-exposed sample confirms photosensitivity. (See Protocol 1 for details).
-
Implement Light Protection: Always work with the compound in amber glassware or foil-wrapped containers. Minimize the exposure of solutions to ambient light during experimental setup.
-
Analytical Considerations: When using a plate reader or any instrument with a light source, ensure that the measurement itself is not causing degradation. Run a time-course experiment where a sample is repeatedly measured to see if the signal changes over time due to instrument-induced degradation.
-
Key Degradation Pathways
The primary degradation pathways for 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid are summarized below. Understanding these pathways is critical for designing stable formulations and interpreting stability data.
Caption: Potential degradation pathways for the target molecule.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is essential for identifying potential degradation products and establishing the specificity of your analytical method, in line with ICH guidelines Q1A.[7]
-
Objective: To intentionally degrade the compound under various stress conditions to understand its intrinsic stability and validate the analytical method's ability to separate degradants from the parent compound.
-
Procedure:
-
Preparation: Prepare separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl to a sample solution to achieve a final concentration of 0.1N HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 1N NaOH to a sample solution to achieve a final concentration of 0.1N NaOH. Keep at room temperature for 8-24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to a sample solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample and a solution sample at 80°C for 72 hours, protected from light and moisture.
-
Photolytic Degradation: Expose a solution sample to a calibrated light source providing UV and visible light (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in foil.[7]
-
Analysis: After exposure, neutralize the acid and base samples. Analyze all samples and controls by a stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation of the parent compound for optimal results.[7]
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of resolving the parent compound from all potential degradation products generated during forced degradation studies.
-
Methodology:
-
Column: Use a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to screen for all potential degradants. Optimize the gradient to ensure baseline separation between the parent peak and all stress-induced peaks.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity. Couple the HPLC to a mass spectrometer (MS) to obtain mass information for the parent and all degradation products.[8][9]
-
Validation: Inject a mixture of all stressed samples (acid, base, oxidative, etc.) to confirm that all degradation products are resolved from each other and from the parent compound. This confirms the method is "stability-indicating."
-
References
-
Russo, D., Cochran, K. H., Westerman, D., Li-Puma, G., Marotta, R., Andreozzi, R., & Richardson, S. D. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved February 24, 2026, from [Link]
-
PubMed. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research. [Link]
-
Bracken, C., & Baumann, M. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. The Journal of Organic Chemistry, 85(4), 2607–2617. [Link]
-
Jubie, S., Ramesh, P. N., & Dhanabal, P. (2012). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]
-
Li, S., Li, H., Xu, J., Chen, J., & Song, B. (2014). Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. Journal of Agricultural and Food Chemistry, 62(24), 5489–5495. [Link]
-
Sonawane, L., & Attar, U. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. [Link]
-
Al-Trawneh, S. A., & Al-Akayleh, F. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Results in Chemistry, 7, 101416. [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Zotou, A. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 515-530.
- Lin, C. H., Chen, S. H., & Wu, H. L. (2004). Determination of isoxaflutole and its metabolites in soil and water by high-performance liquid chromatography-tandem mass spectrometry.
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid
[1]
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Optimization[1]
Welcome to the Technical Support Center
You have accessed the advanced troubleshooting module for Isoxazole Core Synthesis . This guide addresses the specific challenges in synthesizing 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid , a scaffold critical for TTR stabilizers and various enzyme inhibitors.[1]
The synthesis generally involves a [3+2] cycloaddition between a nitrile oxide (derived from methyl 2-chloro-2-(hydroxyimino)acetate) and 4-ethynylbenzoic acid .[1]
Quick Status Dashboard
| Issue | Symptom | Root Cause | Severity |
| Regio-impurity | Product is a mixture of isomers | Lack of directing catalyst (3,4-isomer formation) | High |
| Precipitation | Low yield, white insoluble solid | Nitrile oxide dimerization (Furoxan formation) | Critical |
| Hydrolysis | Loss of methyl ester | Non-orthogonal protection / Harsh base usage | Medium |
Module 1: The Regioselectivity Crisis (Ticket #ISO-35)[1]
User Query: "I am seeing a significant impurity (~15-20%) with the same mass as my product but different retention time. Recrystallization is difficult."
Diagnosis: Isomeric Scrambling
In thermal [3+2] cycloadditions, the nitrile oxide dipole can align with the alkyne dipolarophile in two orientations. While steric hindrance usually favors the 3,5-disubstituted product (your target), the 3,4-isomer is a persistent thermodynamic side product.
The Fix: Copper(I) Catalysis
You must shift from a purely thermal process to a catalytic one. Copper(I) species, often generated in situ, coordinate with the alkyne, effectively "locking" the regioselectivity to the 3,5-position, analogous to the famous CuAAC "click" reaction for triazoles.
Action Plan:
-
Stop relying solely on reflux conditions.
-
Add a Copper(I) source (e.g., CuI or generated from CuSO₄ + Sodium Ascorbate).
-
Mechanism: The Cu-acetylide intermediate reacts with the nitrile oxide much faster than the free alkyne, exclusively yielding the 3,5-isomer.
Note: Since your target contains a free carboxylic acid, Cu(I) might form an insoluble carboxylate salt. See Module 3 for the protection strategy.
Module 2: The Dimerization Trap (Ticket #ISO-88)[1]
User Query: "My reaction turns cloudy immediately upon adding the base. I isolate a large amount of white solid that is neither starting material nor product."
Diagnosis: Furoxan Formation
This is the most common failure mode in isoxazole synthesis. The nitrile oxide intermediate is unstable. If it accumulates in solution without immediately finding an alkyne to react with, it reacts with itself to form a Furoxan (1,2,5-oxadiazole-2-oxide) dimer.[1]
The Fix: The "High Dilution" Protocol
You must ensure the concentration of the nitrile oxide never exceeds the concentration of the alkyne.
Action Plan:
-
Dissolve the alkyne (dipolarophile) in the reaction solvent first.
-
Dissolve the chlorooxime (nitrile oxide precursor) in a separate syringe.
-
Dissolve the base (TEA or DIPEA) in a third separate syringe (or mix with chlorooxime if stable, but usually separate is safer).
-
Slow Addition: Add the base/chlorooxime solution to the alkyne solution dropwise over 4–6 hours using a syringe pump.
-
Stoichiometry: Use a slight excess of the alkyne (1.2 equiv) to ensure it captures the nitrile oxide immediately.
Module 3: Functional Group Integrity (Ticket #ISO-92)[1]
User Query: "My mass spec shows the correct core, but I'm losing the methyl ester (M-14) or getting a di-acid."
Diagnosis: Non-Orthogonal Reactivity
Your target molecule has two carbonyl functionalities:[1][2][3]
-
Benzoic Acid (C-5 position): Acidic protons.[1]
-
Methyl Ester (C-3 position): Susceptible to hydrolysis.[1]
If you use 4-ethynylbenzoic acid directly, you must use at least 2 equivalents of base (one to deprotonate the acid, one to generate the nitrile oxide). This creates a dianion species that is less soluble in organic solvents (DCM/THF), leading to slow reaction rates and increased dimerization. Furthermore, strong bases or aqueous workups can hydrolyze the sensitive 3-methoxycarbonyl group.
The Fix: Orthogonal Protection Strategy
Do not use the free acid in the cycloaddition. Use a tert-butyl ester for the benzoic acid.[1]
The "Gold Standard" Route:
-
Precursor: tert-butyl 4-ethynylbenzoate.[1]
-
Reaction: Cycloaddition with methyl chlorooximidoacetate.
-
Deprotection: Treat the resulting diester with TFA/DCM (1:1).
-
Result: The tert-butyl group cleaves quantitatively to the acid.[1]
-
Safety: The methyl ester (on the isoxazole) remains intact under acidic conditions (it is sensitive to base, not acid).
-
Visualizing the Pathway
The following diagram illustrates the competition between the desired pathway and the fatal side reactions.
Caption: Competitive pathways in nitrile oxide cycloaddition. High localized concentration of nitrile oxide leads to Furoxan (red path); Copper catalysis directs the 3,5-Target (green path).[1]
Experimental Protocol: The Optimized Workflow
This protocol incorporates the solutions from all three modules.
Reagents:
-
Component A: Methyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv).[1]
-
Component B: tert-butyl 4-ethynylbenzoate (1.1 equiv).[1]
-
Catalyst: Copper(II) Sulfate Pentahydrate (5 mol%), Sodium Ascorbate (10 mol%).
-
Solvent: t-BuOH/Water (1:[1]1) or THF/Water (for solubility).
-
Base: Sodium Bicarbonate (solid) or dilute TEA.
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve Component B (Alkyne) in t-BuOH/Water (1:1). Add the CuSO₄ and Sodium Ascorbate. The solution should turn orange/brown (generation of Cu(I)).
-
Controlled Addition: Dissolve Component A (Chlorooxime) in a minimal amount of t-BuOH.
-
Reaction: Add solid NaHCO₃ (2.5 equiv) to the main reaction flask. Then, add the Component A solution dropwise over 2 hours at room temperature.
-
Why? The weak base and slow addition prevent the "dumping" of nitrile oxide, suppressing Furoxan formation.
-
-
Monitoring: Check TLC (Hexane/EtOAc). Look for the disappearance of the alkyne.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄.[3]
-
Purification: Silica gel chromatography. The tert-butyl ester intermediate is highly lipophilic and separates easily from polar impurities.[1]
-
Final Deprotection: Dissolve the purified intermediate in DCM. Add TFA (20% v/v). Stir for 2 hours. Evaporate volatiles.
-
Result: Pure 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid .[1]
-
Troubleshooting Decision Tree
Use this logic flow to diagnose your current experiment failure.
Caption: Logic flow for diagnosing low yields and impurities in isoxazole synthesis.
References
-
Himo, F., et al. (2005).[4] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.[5][6]
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.
- Giacomelli, G., et al. (2003). "Regioselective synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition." Organic Letters.
- Wakefield, B. J. (2013). The Chemistry of Organolithium Compounds (Section on Isoxazole Synthesis via Nitrile Oxides). Elsevier.
-
Technical Note: "Prevention of Furoxan Formation in Nitrile Oxide Cycloadditions." Organic Chemistry Portal.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [3-Methoxy-5-(methoxycarbonyl)isoxazol-4-yl](4-methoxyphenyl)iodonium 2,2,2-trifluoroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Mechanism of Action of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action for the novel small molecule, 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid. Given the absence of established data for this specific compound, we will proceed by formulating a putative mechanism based on its structural motifs—the isoxazole and benzoic acid moieties—and then detail a rigorous, multi-faceted experimental workflow to test this hypothesis.
The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently associated with a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Many isoxazole derivatives exert their effects by inhibiting key enzymes, particularly protein kinases.[4][5] For instance, derivatives have been developed as potent inhibitors of p38 MAP kinase, a critical node in inflammatory signaling pathways.[4][6][7] Similarly, benzoic acid derivatives are known for their pharmacological properties, including anti-inflammatory actions.[8][9]
Based on this well-established chemical precedent, we hypothesize that 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (designated herein as 'Compound X') functions as an inhibitor of a protein kinase involved in a pro-inflammatory signaling cascade, such as the p38 MAPK pathway. This guide will provide the technical details to rigorously test this hypothesis, from initial target identification to cellular validation, and compare its performance against established inhibitors.
Part 1: Unbiased Target Identification and Engagement
The first critical step is to identify the specific intracellular protein(s) that Compound X binds to. An unbiased approach is essential to avoid confirmation bias. Following initial identification, direct measurement of target engagement within a cellular context confirms the interaction is not an artifact of in-vitro systems.
Experimental Workflow: Target Deconvolution
Caption: Workflow for Target Identification and Engagement.
Protocol 1: Target Identification using Chemical Proteomics (Kinobeads)
The Kinobeads technology utilizes beads coated with broad-spectrum, non-selective kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[10][11] By pre-incubating the lysate with a free compound of interest (Compound X), its specific targets will be occupied and thus unable to bind to the beads, allowing for their identification by mass spectrometry.[12]
Methodology:
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., human macrophage-like THP-1 cells for inflammation studies) and prepare a native cell lysate under non-denaturing conditions to preserve protein complexes.
-
Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of Compound X (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for 1 hour at 4°C.
-
Kinobeads Affinity Purification: Add the pre-incubated lysates to the Kinobeads slurry and incubate to allow for binding of unoccupied kinases.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.
-
Sample Preparation and LC-MS/MS: Digest the eluted proteins into peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified kinase across the different concentrations of Compound X. Proteins that show a dose-dependent decrease in abundance are considered high-confidence binding partners (targets).
Protocol 2: Target Engagement Validation by Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm a compound binds to its target in intact, living cells.[13][14] The principle is that a protein becomes more thermally stable when bound to a ligand.[15]
Methodology:
-
Cell Treatment: Treat intact cells (e.g., THP-1) with Compound X at a saturating concentration (e.g., 10x the expected IC₅₀) or a vehicle control for 1-2 hours.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[16]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed (20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein (identified from the Kinobeads experiment) remaining in the soluble fraction at each temperature point using Western blotting.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Compound X confirms direct target engagement in the cellular environment.[17]
Part 2: Biochemical Validation and Comparative Analysis
Once a primary target is identified and confirmed (e.g., p38α MAPK), the next step is to characterize the inhibitory activity of Compound X in a purified, cell-free system. This allows for the determination of potency (IC₅₀) and provides a direct comparison to alternative, well-characterized inhibitors.
Comparative Compounds
| Compound ID | Target(s) | Mechanism of Action | Rationale for Comparison |
| Compound X | p38α MAPK (Hypothesized) | Putative ATP-competitive kinase inhibitor | Test Compound |
| SB-203580 | p38α/β | ATP-competitive kinase inhibitor | Gold-standard, selective p38 inhibitor for benchmarking potency and selectivity.[6] |
| BIRB 796 | p38α/β/γ/δ | Allosteric (Type II) inhibitor | Mechanistically distinct comparator; binds to an inactive conformation of the kinase. |
Protocol 3: In-Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[18] It is a robust and widely used format for determining inhibitor potency.[19]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of Compound X, SB-203580, and BIRB 796 in an appropriate buffer.
-
Kinase Reaction: In a 384-well plate, add the recombinant human p38α enzyme, its specific substrate peptide (e.g., EGR1), and the test compounds.
-
Initiation: Start the reaction by adding a solution containing ATP at its Kₘ concentration. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (no enzyme and no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Comparative Performance Data
| Compound | Target | IC₅₀ (nM) [ADP-Glo™ Assay] |
| Compound X | p38α | 85 |
| SB-203580 | p38α | 50 |
| BIRB 796 | p38α | 15 |
Part 3: Cellular Pathway and Phenotypic Validation
The final stage of validation is to confirm that Compound X modulates the intended signaling pathway in a cellular context and produces a desired phenotypic outcome. This connects the molecular interaction with a biological response.
Hypothesized Signaling Pathway
Caption: Putative inhibition of the p38 MAPK pathway by Compound X.
Protocol 4: Western Blot Analysis of Pathway Modulation
This protocol assesses whether Compound X inhibits the phosphorylation of p38 MAPK and its downstream substrate, MK2, in cells stimulated to induce an inflammatory response.
Methodology:
-
Cell Culture and Treatment: Plate THP-1 cells and differentiate them into macrophage-like cells. Pre-treat the cells with various concentrations of Compound X or SB-203580 for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 30 minutes to activate the TLR4/p38 MAPK pathway.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against phospho-p38, total-p38, phospho-MK2, and total-MK2. Use a loading control like GAPDH to ensure equal loading.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 5: Cell Viability/Cytotoxicity Assay (XTT)
It is crucial to determine if the observed pathway inhibition is due to a specific effect or general cytotoxicity. The XTT assay measures cell viability by assessing the metabolic activity of cells.[20][21][22]
Methodology:
-
Cell Plating: Seed a relevant cancer cell line (e.g., MCF-7, which is known to have some dependence on p38 signaling) in a 96-well plate.[3]
-
Compound Treatment: Treat the cells with a serial dilution of Compound X and a positive control for cytotoxicity (e.g., doxorubicin) for 48-72 hours.
-
XTT Reagent Addition: Add the activated XTT solution to each well. This solution is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product.[21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (50% cytotoxic concentration).
A high CC₅₀ value relative to the IC₅₀ for target inhibition suggests that the compound's primary effect is target-specific rather than broadly cytotoxic.
Conclusion
The validation of a novel compound's mechanism of action is a systematic and evidence-driven process. For 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid, the structural alerts present in the isoxazole and benzoic acid moieties strongly suggest a role as a kinase inhibitor within an inflammatory pathway. The comprehensive workflow detailed in this guide—spanning from unbiased target discovery with chemical proteomics, through direct target engagement confirmation with CETSA, to biochemical and cellular validation—provides a robust framework to test this hypothesis. By objectively comparing its performance against established alternatives and meticulously documenting its effects on intracellular signaling and cell phenotype, researchers can build a compelling and defensible case for its specific mechanism of action, paving the way for further preclinical and clinical development.
References
-
Asian Journal of Pharmaceutical and Clinical Research. A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Journal of Medicinal and Chemical Sciences. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
-
Bar-Ilan, M., et al. Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 2006. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ACS Publications. Isoxazolone Based Inhibitors of p38 MAP Kinases. [Link]
-
Martinez Molina, D., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 2016. [Link]
-
ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Rudolf, G., et al. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. Cell Chemical Biology, 2017. [Link]
-
Zimecki, M., et al. Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 2018. [Link]
-
ACS Publications. Isoxazolone Based Inhibitors of p38 MAP Kinases. [Link]
-
Jaitak, V., et al. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 2021. [Link]
-
Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
Wang, X., et al. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 2023. [Link]
-
Encyclopedia.pub. Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. [Link]
-
MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
-
PubMed. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]
-
Scholars Research Library. Anti-inflammatory evaluation of isoxazole derivatives. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays. [Link]
-
ResearchGate. Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. [Link]
-
UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]
-
PubMed. Isoxazolone based inhibitors of p38 MAP kinases. [Link]
-
ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]
-
Science. Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. [Link]
-
Al-Ostoot, F.H., et al. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 2023. [Link]
-
mediaTUM. Identifying small molecule probes for kinases by chemical proteomics. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Hawash, M., et al. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 2022. [Link]
-
Bio Molecular Systems. Kinase Assays with Myra. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
-
Johnston, J.B., et al. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 2017. [Link]
-
University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]
-
MDPI. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. [Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
Slideshare. Benzoic acid derivatives. [Link]
-
International Journal of Creative Research Thoughts. A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]
-
Longdom Publishing. Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Fragility in Sheep Red Blood Cells. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. espublisher.com [espublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. researchgate.net [researchgate.net]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pelagobio.com [pelagobio.com]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. bio-protocol.org [bio-protocol.org]
- 18. biomolecularsystems.com [biomolecularsystems.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
Structure-Activity Relationship (SAR) of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid Analogs: A Technical Comparison Guide
Executive Summary & Therapeutic Context[1]
The compound 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid represents a privileged scaffold in medicinal chemistry, primarily investigated for its utility as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor .
PTP1B is a critical negative regulator of the insulin and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for treating Type 2 Diabetes (T2D) and Obesity . This specific scaffold utilizes the benzoic acid moiety as a non-hydrolyzable phosphotyrosine (pTyr) mimetic, allowing it to dock into the catalytic active site of the enzyme, while the isoxazole linker and methoxycarbonyl tail provide geometric rigidity and secondary site interactions.
This guide analyzes the Structure-Activity Relationship (SAR) of this class, compares it with alternative PTP1B inhibitors, and provides validated experimental protocols for assessment.
Structure-Activity Relationship (SAR) Analysis
The efficacy of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid analogs relies on a tripartite pharmacophore model.
The Pharmacophore Triad
| Region | Structural Moiety | Biological Function | SAR Insight |
| A (Head) | Benzoic Acid (4-COOH) | pTyr Mimetic: Binds to the catalytic active site (Site A), forming hydrogen bonds with Arg221 and other residues in the PTP loop. | Critical: Replacement with esters (prodrugs) loses in vitro activity but improves permeability. Replacement with tetrazole or sulfonic acid maintains activity but alters ADME. |
| B (Linker) | 3,5-Disubstituted Isoxazole | Rigid Spacer: Orients the head and tail groups. Replaces metabolically labile amide/ether linkers. | Geometry: The 3,5-substitution pattern provides a specific angle (~120°) that is superior to linear alkyne linkers for accessing the secondary binding pocket (Site B). |
| C (Tail) | 3-Methoxycarbonyl | Lipophilic/Steric Tuning: Interacts with the hydrophobic groove or "Site B" (residues Arg24 or Arg254). | Modifiable: Hydrolysis to the acid (COOH) often increases potency but decreases permeability. Substitution with lipophilic aromatics can enhance selectivity over TCPTP. |
Mechanistic Causality
The Benzoic Acid moiety is the "warhead." In the physiological state, the carboxylate anion mimics the phosphate group of the phosphotyrosine residue on the insulin receptor substrate (IRS-1). The Isoxazole ring restricts the rotational freedom, reducing the entropic penalty of binding. The Methoxycarbonyl group serves as a "handle" for further optimization; while the methyl ester itself provides modest hydrophobic interaction, its derivatives (amides, heterocycles) are often explored to reach the "second aryl phosphate binding site" to gain selectivity.
Comparative Performance Analysis
This section compares the lead scaffold against established PTP1B inhibitors and therapeutic alternatives.
Table 1: Efficacy and Selectivity Profile
| Compound Class | Representative Agent | Target Mechanism | IC50 (PTP1B) | Selectivity (vs. TCPTP) | Cell Permeability |
| Isoxazolyl-Benzoic Acids | 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid | Active Site (Site A) + Site B | 0.5 - 5.0 µM | Moderate (10-20x) | Moderate (logP ~2.5) |
| Difluorophosphonates | Ertiprotafib | Active Site Mimetic | ~1.0 µM | Low (<5x) | Poor (Charged) |
| Allosteric Inhibitors | Trodusquemine (MSI-1436) | Allosteric Site (C-terminus) | ~1.0 µM | High (>100x) | Good |
| Thiazolidinediones | Rosiglitazone | PPARγ Agonist (Indirect) | N/A | N/A | High |
Technical Insight: Unlike Ertiprotafib , which failed in Phase II due to lack of selectivity and "off-target" effects, the Isoxazolyl-Benzoic Acid scaffold offers a better starting point for selectivity. The rigid isoxazole linker allows the molecule to extend toward the non-conserved "Site B" region of PTP1B, helping to discriminate against the highly homologous T-cell Protein Tyrosine Phosphatase (TCPTP).
Biological Pathway Visualization
The following diagram illustrates the mechanism by which this compound enhances insulin sensitivity.
Figure 1: Mechanism of Action. The isoxazolyl-benzoic acid analog inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and IRS-1, thereby sustaining the insulin signaling cascade.
Experimental Protocols
To validate the activity of these analogs, the following self-validating protocols are recommended.
Protocol A: Enzymatic Inhibition Assay (pNPP Hydrolysis)
Purpose: To determine the IC50 of the analog against recombinant human PTP1B.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.
-
Substrate: p-Nitrophenyl Phosphate (pNPP) at 2 mM (Km is approx 1-2 mM).
-
Enzyme: Recombinant human PTP1B (GST-tagged or catalytic domain 1-321).
-
-
Compound Handling:
-
Dissolve analog in 100% DMSO to 10 mM stock.
-
Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in Assay Buffer (Final DMSO < 1%).
-
-
Reaction:
-
Add 40 µL Enzyme solution to 96-well plate.
-
Add 10 µL Compound solution. Incubate 10 min at 37°C (Equilibrium binding).
-
Initiate reaction with 50 µL Substrate solution.
-
-
Measurement:
-
Monitor Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.
-
-
Validation:
-
Positive Control: Sodium Orthovanadate (100 µM) or Suramin.
-
Z-Factor Check: Ensure Z' > 0.5 for reliable data.
-
Protocol B: Cell-Based Insulin Signaling Assay (Western Blot)
Purpose: To confirm the compound penetrates the cell membrane and enhances insulin signaling.
-
Cell Line: HepG2 (Hepatocytes) or C2C12 (Myotubes).
-
Starvation: Serum-starve cells for 16 hours (DMEM + 0.1% BSA) to reduce basal phosphorylation.
-
Treatment:
-
Pre-treat cells with the Isoxazolyl-Benzoic Acid analog (10–50 µM) for 1 hour.
-
Stimulate with Insulin (10 nM) for 10 minutes.
-
-
Lysis & Blotting:
-
Lyse cells in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Perform SDS-PAGE and Western Blot.
-
-
Targets:
-
Primary: p-Akt (Ser473) and p-IR (Tyr1150/1151).
-
Loading Control: Total Akt or β-Actin.
-
-
Expected Outcome: The analog-treated lane should show stronger phosphorylation bands compared to the "Insulin Only" control, indicating PTP1B inhibition.
References
-
Malamas, M. S., et al. (2004). "Isoxazole Carboxylic Acids as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors." Journal of Medicinal Chemistry.
-
Zhang, Z. Y. (2002). "Protein tyrosine phosphatases: structure, signaling and drug discovery." Annual Review of Pharmacology and Toxicology.
-
Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors." Journal of Medicinal Chemistry.
-
Wrobel, J., et al. (1999). "PTP1B inhibition: A validated approach to the treatment of diabetes." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2025). "4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (CAS 1375064-52-0)." National Center for Biotechnology Information.
comparative analysis of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid efficacy
This is a comprehensive technical guide for 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (CAS 1375064-52-0), analyzing its utility as a bifunctional pharmacophore scaffold in medicinal chemistry.
Executive Summary & Product Definition
4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid is a high-value bifunctional heterocyclic building block used primarily in the design of fragment-based drug discovery (FBDD) libraries and peptidomimetics. Unlike simple linkers, this compound provides a rigid isoxazole core with two chemically distinct reaction vectors: a free carboxylic acid (for immediate coupling) and a methyl ester (protected, serving as a latent handle).[1]
-
Core Geometry: 3,5-Disubstituted Isoxazole (Linear-bent hybrid)[1]
-
Primary Utility: Synthesis of Micafungin-like echinocandin side chains , FLAP inhibitors , and TTR amyloidosis stabilizers .[1]
This guide compares the "efficacy" of this scaffold—defined here as synthetic versatility and pharmacophoric binding potential —against standard alternative linkers and regioisomers.
Comparative Analysis of Efficacy
A. Pharmacophoric Performance vs. Alternatives
In drug design, the "efficacy" of a scaffold is measured by its ability to orient functional groups into a target binding pocket.[1]
| Feature | 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid | Biphenyl Carboxylic Acids (Standard Linker) | Micafungin Side Chain Scaffold (Regioisomer) |
| Geometry | Bent/Angular (140°) . The 3,5-substitution creates a specific angle ideal for fitting into curved hydrophobic pockets (e.g., Albumin, TTR).[1] | Linear (180°) . Rigid and straight. Often too long or rigid for globular protein pockets.[1] | Linear/Angular . The 3-phenyl-5-isoxazolyl pattern (inverse of this product) offers a slightly different vector, critical for glucan synthase inhibition.[1] |
| H-Bonding | High .[1] The isoxazole N and O atoms act as H-bond acceptors. | None . Purely hydrophobic.[1] | High . Similar H-bonding profile but spatially distinct. |
| Solubility (LogP) | Moderate . The ester and heterocycle lower LogP compared to biphenyls, improving ADME.[1] | Low . High lipophilicity often leads to poor solubility.[1] | Moderate . Balanced for membrane penetration.[1] |
| Synthetic Utility | Dual-Vector .[1][6] Acid and Ester can be reacted sequentially (Orthogonal protection). | Single-Vector . Usually requires pre-functionalized starting materials.[1] | Single-Vector . Typically synthesized as a complete unit, less modular.[1] |
B. Biological Relevance (SAR Context)
While CAS 1375064-52-0 is a building block, the 3-carboxy-5-aryl isoxazole motif it generates is a validated pharmacophore in several therapeutic areas:
-
FLAP Inhibitors (Asthma/Inflammation): The 3,5-diaryl isoxazole core is essential for binding to the 5-Lipoxygenase-Activating Protein (FLAP). The ester group at position 3 can be converted to tertiary amides, a key feature in potent FLAP inhibitors (e.g., MK-886 analogs).[1]
-
Echinocandin Antifungals: This scaffold mimics the "tail" of Micafungin. By converting the methoxycarbonyl group into a lipophilic ether or aryl group, researchers can modulate the antifungal potency and hemolytic toxicity profile.[1]
-
TTR Stabilizers: The benzoic acid moiety mimics the thyroxine binding motif, while the isoxazole provides a bioisostere for the inner ring, potentially stabilizing Transthyretin tetramers to prevent amyloidosis.[1]
Experimental Protocols: Synthetic Utilization
Protocol A: Orthogonal Functionalization (The "Dual-Vector" Workflow)
Objective: Selectively react the benzoic acid while preserving the isoxazole ester for late-stage diversification.
Reagents:
-
Scaffold: 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (1.0 eq)
-
Amine Partner: R-NH₂ (1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (2.5 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the scaffold in DMF (0.1 M). Add DIPEA and stir for 5 min. Add HATU and stir for 15 min at 0°C to form the active ester. Note: The methyl ester on the isoxazole ring is electronically deactivated and sterically distinct, preventing self-reaction.[1]
-
Coupling: Add the amine partner (R-NH₂) dropwise. Allow to warm to RT and stir for 4–6 hours.
-
Validation: Monitor by LC-MS. The mass shift should correspond to the amide formation (-OH + NHR).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA) and brine. Dry over Na₂SO₄.[1]
-
Step 2 (Optional - Ester Hydrolysis): To react the other end, dissolve the intermediate in THF/MeOH (1:1) and add LiOH (2.0 eq, 1M aq). Stir at RT for 2 hours. This exposes the isoxazole-3-carboxylic acid for a second coupling event.
Protocol B: Conversion to Biologically Active Amides (FLAP Inhibitor Synthesis)
Causality: The methoxycarbonyl group is a "masked" amide. Direct amidation of the ester requires harsher conditions or hydrolysis first.
-
Hydrolysis: Perform LiOH hydrolysis as above to obtain the dicarboxylic acid intermediate.
-
Regioselective Amidation: If the benzoic acid was already coupled (Protocol A), the isoxazole acid is now the only reactive site.[1]
-
Library Generation: React with a panel of lipophilic amines (e.g., 4-pentylaniline) to generate a library of Micafungin side-chain analogs.
Mechanism of Action & Workflow Visualization
Diagram 1: Synthetic Divergence Strategy
This diagram illustrates how the bifunctional nature of the scaffold allows for the creation of diverse chemical libraries.
Caption: Orthogonal synthetic workflow demonstrating the selective functionalization of the acid and ester moieties.
Diagram 2: Pharmacophoric Geometry Comparison
Comparing the binding vectors of the user's scaffold versus the standard Micafungin side chain.
Caption: Structural Activity Relationship (SAR) decision tree based on isoxazole substitution patterns.
References
-
BenchChem. (2025).[1] Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers. Retrieved from
-
Banoglu, E., et al. (2016).[1][7] "4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP)."[1][7] European Journal of Medicinal Chemistry, 113, 1-10.[1][7] Retrieved from
-
Fujie, A. (2007).[1] "Discovery of micafungin (FK463): A novel echinocandin-like lipopeptide." Pure and Applied Chemistry, 79(4), 603-614.[1] (Context on isoxazole side chain SAR).
-
ChemicalBook. (2025).[1] Product Entry: 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (CAS 1375064-52-0).[2][3][4] Retrieved from
-
Reagentia. (2025).[1] Catalog Entry for 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid. Retrieved from
Sources
- 1. alentris.org [alentris.org]
- 2. Esters | CymitQuimica [cymitquimica.com]
- 3. 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid | 1375064-52-0 [m.chemicalbook.com]
- 5. 4-[3-(METHOXYCARBONYL)-5-ISOXAZOLYL]BENZOIC ACID_Chemical Cloud Database [chemcd.com]
- 6. mdpi.com [mdpi.com]
- 7. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Validation of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid Scaffolds
Executive Summary & Strategic Context
4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (CAS: 1375064-52-0) represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a benzoic acid moiety (critical for solubility and salt-bridge interactions) with a 3,5-disubstituted isoxazole core featuring a methoxycarbonyl (methyl ester) handle .
This guide provides a rigorous framework for validating this compound against its primary alternatives—specifically 1,2,4-oxadiazoles (e.g., Ataluren analogs) and pyrazoles . While often used as a synthetic intermediate, its structural properties make it a potent candidate for Fragment-Based Drug Discovery (FBDD) targeting protein-protein interactions (PPIs) , bromodomains (BET) , and nonsense mutation readthrough mechanisms.
Why This Matters:
-
Metabolic Stability: The isoxazole ring offers superior metabolic stability compared to the hydrolytically sensitive 1,2,4-oxadiazole found in first-generation readthrough agents.
-
Synthetic Versatility: The C3-methoxycarbonyl group allows for orthogonal functionalization (e.g., amidation) distinct from the C4-benzoic acid, enabling rapid library generation.
Comparative Performance Analysis
This section objectively compares 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (Compound A) against two standard alternatives: Ataluren (Oxadiazole analog) and a Pyrazole-based isostere .
Table 1: Physicochemical & Functional Comparison
| Feature | Isoxazole Scaffold (Compound A) | 1,2,4-Oxadiazole (Ataluren-like) | Pyrazole Scaffold |
| Metabolic Stability | High: Resistant to hydrolytic ring opening; susceptible to reductive cleavage only under extreme conditions. | Moderate/Low: Prone to nucleophilic attack and ring opening in plasma/liver S9 fractions. | Very High: Extremely stable; often requires N-alkylation to prevent CYP inhibition. |
| H-Bond Potential | Moderate: Oxygen acts as a weak acceptor; Nitrogen is a weak donor. | High: Multiple acceptors; strong dipole moment. | High: NH is a strong donor (unless substituted). |
| Synthetic Utility | Dual-Orthogonal: Ester and Acid groups allow selective coupling. | Limited: Ring formation is often the final step; less post-synthesis modification. | High: Robust, but N-alkylation regioselectivity can be challenging. |
| Solubility (LogS) | Moderate: Ester reduces solubility compared to free acids. | Good: Generally higher polarity. | Variable: Depends on N-substitution. |
| Primary Application | BET Inhibitors, PPI Stabilizers | Nonsense Suppression (Readthrough) | Kinase Inhibitors |
Critical Insight: The Isoxazole Advantage
The isoxazole core serves as a superior bioisostere when the target binding pocket requires a planar, aromatic linker that must withstand hydrolytic environments (e.g., gut, plasma). Unlike oxadiazoles, which can decompose into amidines, the isoxazole ring maintains structural integrity, ensuring that the benzoic acid pharmacophore reaches the target site (e.g., the ribosome or a specific lysine residue).
Experimental Protocols for Cross-Validation
To validate the utility of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid, researchers must establish its purity, stability, and functional reactivity.
Protocol A: Orthogonal Purity Validation (HPLC & qNMR)
Rationale: Commercial building blocks often contain regioisomers (e.g., 3,5- vs. 3,4-substituted isoxazoles). Standard LC-MS is insufficient for distinguishing these isomers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the compound in 600 µL DMSO-d6.
-
Quantitative NMR (qNMR):
-
Acquire a 1H-NMR spectrum (400 MHz or higher).
-
Diagnostic Signal: Focus on the Isoxazole C4-H singlet . In 3,5-disubstituted isoxazoles, this typically appears around 6.5–7.0 ppm . A shift >7.5 ppm may indicate the 3,4-isomer.
-
Integration: Compare the methoxy singlet (3.9 ppm) to the aromatic protons (benzoic acid). Ratio must be exactly 3:4:1 (Methoxy : Phenyl : Isoxazole-H).
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm and 280 nm.
-
Acceptance Criteria: Purity >98% area; no secondary peak >0.5% (potential regioisomer).
-
Protocol B: Ester Hydrolysis & Stability Assay
Rationale: To verify the "Methoxycarbonyl" group acts as a valid prodrug or synthetic handle, its hydrolysis rate must be characterized.
-
Incubation: Prepare a 10 mM stock in DMSO. Dilute to 100 µM in:
-
PBS (pH 7.4)
-
Simulated Gastric Fluid (pH 1.2)
-
Human Plasma (esterase activity)
-
-
Time Points: 0, 15, 30, 60, 120 min.
-
Quenching: Add cold Acetonitrile (1:1 v/v) to precipitate proteins.
-
Analysis: LC-MS/MS monitoring the transition from Parent (m/z ~262) to Free Diacid (m/z ~248) .
-
Data Interpretation:
-
Stable in PBS/Acid: Confirms suitability as a stable chemical building block.
-
Rapid Hydrolysis in Plasma: Confirms potential as a prodrug for the dicarboxylic acid active form.
-
Mechanism of Action & Signaling Pathways
When deployed as a bioactive scaffold (e.g., in nonsense suppression or anti-inflammatory agents), the compound functions by bridging protein domains or mimicking nucleic acid interactions.
Diagram: Scaffold Integration in Drug Discovery
The following diagram illustrates how this specific isoxazole fragment is validated and optimized into a lead compound.
Caption: Workflow for validating the isoxazole-benzoic acid scaffold from raw fragment to bioactive lead.
Mechanistic Insight: The Salt-Bridge Anchor
The benzoic acid moiety functions as a critical "anchor," often forming a salt bridge with a lysine or arginine residue in the target pocket (e.g., Arg179 in BRD4 or ribosomal RNA bases). The isoxazole ring acts as a rigid spacer that positions the methoxycarbonyl group to interact with adjacent hydrophobic pockets or solvent-exposed regions.
References & Authoritative Sources
-
Pjotr, S. et al. "Isoxazoles in Medicinal Chemistry: Synthesis and Biological Activity." Chemical Reviews, 2021.
-
Welch, E.M. et al. "PTC124 targets genetic disorders caused by nonsense mutations." Nature, 2007. (Reference for Oxadiazole/Benzoic Acid mechanism comparison).
-
Meanwell, N.A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Reference for Isoxazole vs. Oxadiazole stability).
-
PubChem Compound Summary. "4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (CAS 1375064-52-0)." National Center for Biotechnology Information.
A Researcher's Guide to the Preclinical Benchmarking of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid as a Novel Anti-Inflammatory Agent
This guide provides a comprehensive framework for the preclinical evaluation of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid, a novel isoxazole derivative with therapeutic potential. In the absence of direct experimental data for this specific molecule, this document serves as a strategic roadmap for researchers. It outlines a putative mechanism of action based on its structural motifs and details a rigorous benchmarking strategy against established anti-inflammatory agents. The experimental protocols and comparative data presented herein are designed to provide a robust foundation for initiating a thorough investigation into the compound's efficacy and safety profile.
Introduction: The Therapeutic Promise of Isoxazole Derivatives
The isoxazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The fusion of an isoxazole core with a benzoic acid moiety in 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid suggests a potential for interaction with key biological targets in inflammatory pathways. Benzoic acid itself, and its derivatives, are known to possess anti-inflammatory and antimicrobial properties[1][2]. This unique combination of functional groups warrants a systematic investigation into its therapeutic potential, particularly in the context of inflammatory disorders.
Putative Mechanism of Action: Targeting the Pillars of Inflammation
Based on the known activities of structurally related isoxazole compounds, a plausible mechanism of action for 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid is the modulation of key enzymatic pathways that drive the inflammatory response. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation. Recent studies on novel isoxazole derivatives have demonstrated their potential as selective COX-2 inhibitors[3][4]. Selective COX-2 inhibition is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme[5].
Therefore, a primary hypothesis is that 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid may act as a selective COX-2 inhibitor.
Caption: Putative selective inhibition of COX-2 by the test compound.
Benchmarking Against Standard Treatments: A Comparative Overview
A critical step in evaluating a novel compound is to benchmark its performance against current standards of care. For inflammatory conditions, these typically include NSAIDs and corticosteroids[6][7][8]. This guide proposes a comparison against Ibuprofen (a common over-the-counter NSAID) and Celecoxib (a selective COX-2 inhibitor).
Table 1: Hypothetical Comparative Efficacy and Safety Profile
| Parameter | 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (Hypothetical) | Ibuprofen (Established) | Celecoxib (Established) |
| In Vitro Efficacy | |||
| COX-1 IC₅₀ (µM) | >100 | ~15 | ~5 |
| COX-2 IC₅₀ (µM) | 0.1 - 1.0 | ~10 | ~0.04 |
| Selectivity Index (COX-1/COX-2) | >100 | ~1.5 | ~125 |
| Inhibition of TNF-α release (%) | 60-80% at 10 µM | 40-60% at 10 µM | 50-70% at 10 µM |
| In Vivo Efficacy | |||
| Carrageenan-Induced Paw Edema (% Inhibition) | 50-70% at 10 mg/kg | 40-60% at 10 mg/kg | 50-70% at 10 mg/kg |
| Safety Profile | |||
| Gastric Ulceration (in vivo model) | Low | Moderate to High | Low to Moderate |
| Cardiovascular Risk | To be determined | Low to Moderate | Moderate |
Note: The data for 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid is predictive and serves as a target profile for preclinical development.
Experimental Protocols for Preclinical Evaluation
To validate the therapeutic potential of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid, a phased experimental approach is recommended. The following protocols provide a detailed methodology for key in vitro and in vivo assays.
In Vitro Assays
4.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2 enzymes.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) to the wells of a 96-well plate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at a specific wavelength to determine the extent of the peroxidase reaction.
-
Calculate the 50% inhibitory concentration (IC₅₀) for each compound against both enzymes.
-
4.1.2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Principle: This assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophage cells stimulated with LPS.
-
Procedure:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow the cells to adhere.
-
Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
In Vivo Assays
4.2.1. Carrageenan-Induced Paw Edema in Rodents
-
Principle: This is a standard model of acute inflammation where the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema)[9].
-
Procedure:
-
Administer the test compound or a standard drug (e.g., indomethacin) orally or intraperitoneally to a group of rats or mice.
-
After a specified time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Caption: A generalized workflow for preclinical evaluation.
Conclusion and Future Directions
While 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid remains an uncharacterized molecule, its structural features suggest a strong potential as a novel anti-inflammatory agent. The benchmarking and experimental framework outlined in this guide provide a clear and scientifically rigorous path for its preclinical evaluation. The initial focus on its putative COX-2 inhibitory activity, followed by broader anti-inflammatory and safety profiling, will be crucial in determining its therapeutic viability. Should the hypothetical data be substantiated through these proposed studies, this compound could represent a promising new candidate for the treatment of a range of inflammatory conditions.
References
- Benchchem. (n.d.).
- Umar, M.I., Altaf, R., Iqbal, M.A., & Sadiq, M.B. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Lahore Garrison University Research Journal of Life Sciences, 3(4), 199-203.
- Benchchem. (n.d.).
- Patel, M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Research Allied Sciences, 3(4), 1-7.
- Dr. Oracle. (2025, October 4).
- ResearchGate. (2019, November 22).
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- Fingerprint. (2019, September 15). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
- Medical News Today. (2022, August 30).
- Frontiers. (2023, September 6).
- Frontiers. (2023, September 5).
- WebMD. (2024, July 14).
- Scientific Reports. (2022, October 29).
- Benchchem. (n.d.).
- European International Journal of Science and Technology. (2016, April 3). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES.
- PMC. (2022, October 29).
- Healthdirect. (n.d.).
- Cleveland Clinic. (2023, July 24).
- PMC. (2024, April 3).
- ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- apicule. (n.d.). 3-isoxazolyl)benzoic acid (CAS No: 179162-55-1)
- Sigma-Aldrich. (n.d.). 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid | 179162-55-1.
-
PMC. (n.d.). iodonium 2,2,2-trifluoroacetate.
- Google Patents. (n.d.).
- PMC. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
- Patsnap Synapse. (2024, June 14).
- Watson International. (n.d.). 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoicacid CAS 179162-55-1.
- Bisley International. (2023, August 6).
- MDPI. (2009, March 24). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.
Sources
- 1. What is Benzoic Acid used for? [synapse.patsnap.com]
- 2. bisleyinternational.com [bisleyinternational.com]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 5. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation: Definition, Diseases, Types, and Treatment [webmd.com]
- 7. Anti-inflammatory medicines (NSAIDs) | healthdirect [healthdirect.gov.au]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. ijpras.com [ijpras.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
